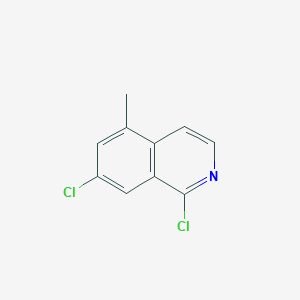
1,7-Dichloro-5-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dichloro-5-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dichloro-5-methylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinolines, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of metal catalysts to enhance the reaction efficiency. For example, palladium-catalyzed coupling reactions have been employed to synthesize isoquinoline derivatives . These methods often provide high yields and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dichloro-5-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
1,7-Dichloro-5-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,7-Dichloro-5-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Structurally similar but lacks the chlorine and methyl groups.
Isoquinoline: The parent compound without the chlorine and methyl substitutions.
1,7-Dichloroisoquinoline: Similar but without the methyl group.
Uniqueness
1,7-Dichloro-5-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the methyl group influences its overall stability and solubility .
Propriétés
Formule moléculaire |
C10H7Cl2N |
|---|---|
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
1,7-dichloro-5-methylisoquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7(11)5-9-8(6)2-3-13-10(9)12/h2-5H,1H3 |
Clé InChI |
KJRAMQCEZAQFNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C=CN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


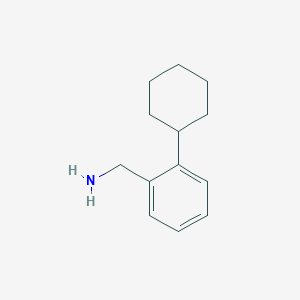
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
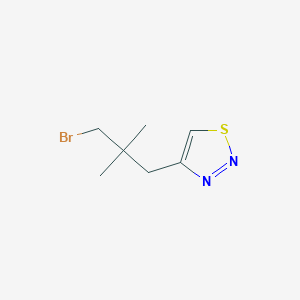
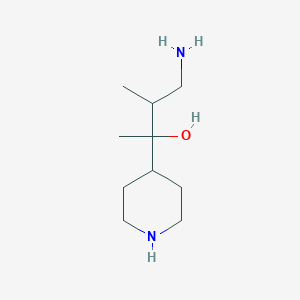
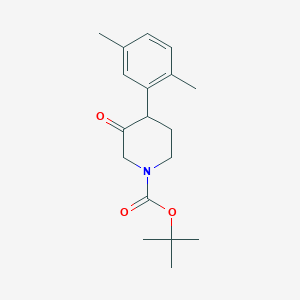
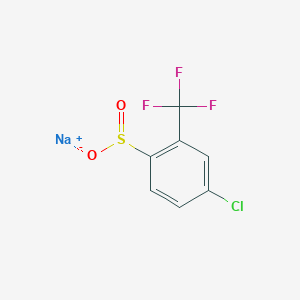
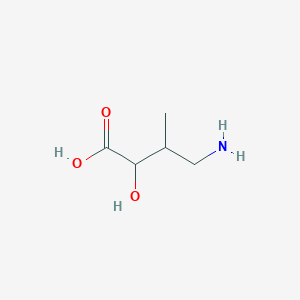
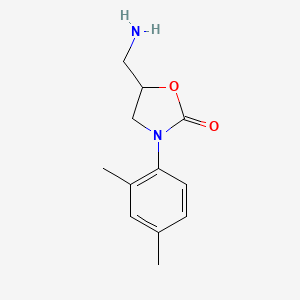
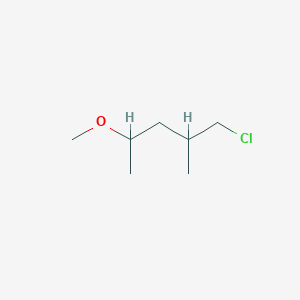
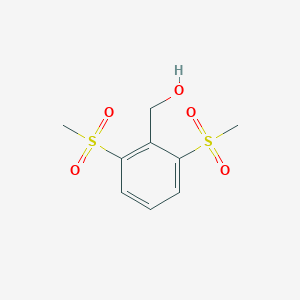
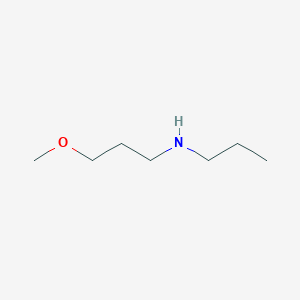
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
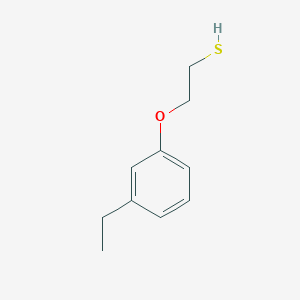
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
